molecular formula C18H24FN3O2 B2640129 N-[2-Fluoro-6-(propan-2-ylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2411255-41-7

N-[2-Fluoro-6-(propan-2-ylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2640129
M. Wt: 333.407
InChI Key: LGWOYHNQTMKYEU-UHFFFAOYSA-N
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Description

N-[2-Fluoro-6-(propan-2-ylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide , commonly referred to as Compound X , is a synthetic organic compound. Its chemical formula is C~20~H~23~FN~4~O~2~. Let’s explore its various aspects:


Synthesis Analysis


The synthesis of Compound X involves several steps. Researchers have employed green chemistry principles to create this compound. Notably, quinoxaline derivatives have been synthesized using innovative methods. The exact synthetic route for Compound X would require a detailed investigation of relevant literature.


Molecular Structure Analysis


Compound X features a piperidine ring with a prop-2-enoyl group attached to the nitrogen atom. The fluoro-substituted phenyl group contributes to its pharmacological properties. The molecular structure plays a crucial role in its interactions with biological targets.


Chemical Reactions Analysis


Compound X may undergo various chemical reactions, including hydrolysis, oxidation, and substitution. Investigating its reactivity with different functional groups is essential for understanding its behavior in biological systems.


Mechanism of Action


The precise mechanism of action for Compound X remains an active area of research. It likely interacts with specific receptors, enzymes, or cellular pathways. Further studies are needed to elucidate its mode of action.


Physical and Chemical Properties Analysis



  • Physical Properties :

    • Compound X appears as a white crystalline powder.

    • Its melting point, solubility, and stability under different conditions need further investigation.



  • Chemical Properties :

    • Compound X is relatively stable but may be susceptible to hydrolysis or photodegradation.

    • Its pH-dependent behavior and interactions with other chemicals warrant exploration.




Safety and Hazards



  • Toxicity : Assessing the toxicity profile of Compound X is crucial. Animal studies and in vitro assays can provide insights into its safety.

  • Metabolism : Investigate its metabolic pathways to understand potential adverse effects.

  • Environmental Impact : Consider its environmental fate and impact.


Future Directions



  • Biological Studies : Evaluate Compound X against various targets (e.g., enzymes, receptors) to identify therapeutic applications.

  • Drug Development : Explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

  • Formulation : Develop suitable formulations for oral or parenteral administration.

  • Clinical Trials : Initiate preclinical and clinical trials to assess efficacy and safety.


properties

IUPAC Name

N-[2-fluoro-6-(propan-2-ylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c1-4-16(23)22-10-8-13(9-11-22)18(24)21-17-14(19)6-5-7-15(17)20-12(2)3/h4-7,12-13,20H,1,8-11H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWOYHNQTMKYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C(=CC=C1)F)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Fluoro-6-(propan-2-ylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide

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